N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Implications of Benzamides
Benzamide derivatives like amisulpride have been studied for their efficacy in treating psychiatric disorders, particularly schizophrenia. Amisulpride, a benzamide antipsychotic, has shown significant effectiveness in improving negative symptoms of schizophrenia at low doses by increasing dopaminergic transmission through presynaptic dopamine receptor blockade. This finding underscores the therapeutic potential of benzamide derivatives in managing psychiatric conditions (Boyer et al., 1995; Lôo et al., 1997).
Mechanisms of Action
The action mechanism of benzamide derivatives often involves the modulation of dopamine receptors. For instance, amisulpride selectively targets dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. Such specificity in receptor targeting is crucial for the therapeutic effects of benzamides, including the reduction of negative symptoms in schizophrenia and potentially fewer side effects compared to other antipsychotics (Wetzel et al., 1998; Möller et al., 1997).
Novel Applications
Beyond psychiatric applications, benzamide derivatives have been explored for their potential in cancer therapy and diagnostic imaging. For example, a novel benzyl styryl sulfone analog, ON 01910.Na, has shown promise in preclinical studies for its ability to inhibit mitotic progression and induce apoptosis in cancer cells. This suggests that benzamide derivatives could be valuable in developing new cancer treatments (Ohnuma et al., 2006).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
For instance, some benzoxazole derivatives show promising inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B) and in vivo antidiabetic activity .
Biochemical Pathways
For example, they have been found to exhibit diverse chemotherapeutic activity including anticancer agent .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIGDUIGSVINQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.